molecular formula C15H15N3O3 B1679444 Ro 14-7437 CAS No. 78756-03-3

Ro 14-7437

Cat. No.: B1679444
CAS No.: 78756-03-3
M. Wt: 285.30 g/mol
InChI Key: HNGRWUCKESPKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO-147437 is a novel and potent GABA-benzodiazepine receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-147437 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of RO-147437 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions

RO-147437 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of RO-147437 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of RO-147437 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

RO-147437 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of GABA-benzodiazepine receptor antagonists.

    Biology: It is used in research to understand the role of GABA-benzodiazepine receptors in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions related to GABA-benzodiazepine receptor dysfunction.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to RO-147437 include:

Uniqueness

RO-147437 is unique due to its specific binding affinity and potency as a GABA-benzodiazepine receptor antagonist. Its distinct chemical structure and interaction with molecular targets set it apart from other similar compounds .

Biological Activity

Ro 14-7437 is a compound primarily studied for its effects on the central nervous system, particularly its role as a benzodiazepine (BZ) receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in various neurological conditions.

Pharmacological Profile

This compound has been characterized as a selective antagonist at the benzodiazepine site of the GABA_A receptor. Its primary action is to modulate neuronal excitability, particularly in conditions such as hepatic encephalopathy (HE).

The compound's mechanism involves the inhibition of GABA_A receptor-mediated neurotransmission. In studies involving cerebellar Purkinje neurons from rabbits with HE, this compound was shown to significantly increase neuronal firing rates, indicating excitatory effects under pathological conditions. In contrast, it had little to no effect on Purkinje neurons from control rabbits .

Effects on Neuronal Activity

In a study examining the effects of this compound on Purkinje neurons, it was found that:

  • Control Neurons : The compound did not significantly alter the spontaneous firing rate (IC₅₀ = 1.43 µM) .
  • Neurons from HE Rabbits : this compound elicited robust excitation in approximately 90% of tested neurons, with a maximum increase in firing rate reaching about 125% .

This differential responsiveness highlights the compound's potential therapeutic application in treating conditions characterized by altered GABAergic transmission.

Comparative Analysis with Other Compounds

To further understand this compound's activity, a comparative analysis with another BZ receptor antagonist, Ro 15-1788, was conducted:

CompoundEffect on Control NeuronsEffect on HE NeuronsMaximum Firing Rate Increase
This compoundNo significant effectRobust excitation~125%
Ro 15-1788Depressed activityExcitation observed~45%

This table illustrates that while both compounds interact with BZ receptors, their effects are markedly different depending on the neuronal condition.

Hepatic Encephalopathy

Research indicates that this compound may have therapeutic potential in managing hepatic encephalopathy. In animal models with thioacetamide-induced liver failure, pretreatment with this compound demonstrated an ability to counteract the excitatory effects induced by other compounds like Ro 15-4513 . This suggests that this compound might help restore balance in GABAergic signaling disrupted by liver dysfunction.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ro 14-7437 that influence its reactivity in experimental settings?

  • Methodological Answer: Characterize properties such as solubility, stability under varying pH/temperature, and stereochemistry using techniques like HPLC, NMR, and X-ray crystallography. Compare results with literature data to identify discrepancies or confirm reproducibility .

Q. How is this compound synthesized, and what are the critical steps for ensuring purity and yield?

  • Methodological Answer: Follow peer-reviewed synthetic protocols, optimizing reaction conditions (e.g., catalyst loading, solvent selection) through systematic parameter variation. Validate purity via chromatographic methods (TLC, GC-MS) and elemental analysis. Document deviations from published procedures to assess reproducibility .

Q. What known biological targets or pathways are associated with this compound, and how are these interactions validated experimentally?

  • Methodological Answer: Use target-specific assays (e.g., enzyme inhibition, receptor binding) combined with controls (positive/negative) to confirm activity. Cross-validate findings with orthogonal methods like CRISPR-based knockdowns or isotopic labeling .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer: Develop a validated LC-MS/MS protocol with internal standards to account for matrix effects. Perform spike-and-recovery experiments and limit-of-detection studies to ensure accuracy .

Q. How do structural modifications of this compound impact its pharmacological profile?

  • Methodological Answer: Design analogs using computational tools (e.g., molecular docking) and synthesize derivatives. Test in vitro/in vivo models to correlate structural changes with activity, toxicity, and bioavailability .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables in studies evaluating this compound’s mechanism of action?

  • Methodological Answer: Implement factorial designs or response surface methodologies to isolate variables. Use blinded protocols and replicate experiments across independent labs to reduce bias .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer: Conduct meta-analyses of existing data, identifying methodological differences (e.g., cell lines, dosing regimens). Validate key findings using standardized protocols and shared reference materials .

Q. What computational modeling approaches best predict this compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) models and machine learning algorithms trained on high-quality datasets. Validate predictions with in vivo studies, adjusting for interspecies variability .

Q. How can researchers optimize formulation strategies to enhance this compound’s stability and bioavailability?

  • Methodological Answer: Screen excipients using design-of-experiments (DoE) frameworks. Perform accelerated stability testing under ICH guidelines and assess bioavailability via pharmacokinetic studies in relevant animal models .

Q. What ethical and methodological challenges arise when translating preclinical findings for this compound into clinical trials?

  • Methodological Answer: Address species-specific differences in metabolism using humanized models. Establish rigorous inclusion/exclusion criteria for early-phase trials and prioritize endpoints aligned with preclinical data .

Q. Guidelines for Addressing Contradictions and Enhancing Rigor

  • Data Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and computational data) to resolve inconsistencies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Reproducibility : Document experimental protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data and code via repositories like Zenodo or Figshare .
  • Literature Integration : Perform systematic reviews using tools like PRISMA to map existing knowledge gaps and avoid redundancy .

Properties

IUPAC Name

ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRWUCKESPKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999991
Record name Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78756-03-3
Record name Ro 14-7437
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESFLUORO FLUMAZENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP61C9NWB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.0 g of ethyl α-amino-1,3,4,5-tetrahydro-4-methyl-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate are dissolved in 20 ml of methylene chloride, treated with 0.65 ml of 37 percent aqueous formaldehyde solution and stirred in the presence of air at room temperature for 2 hours. The solution is subsequently washed twice with 10 ml of water each time. The organic phase is separated, dried and decolourised with active carbon. After filtration of the carbon, the filtrate is evaporated in vacuo and the residue is chromatographed on 20 g of silica gel. Elution is carried out firstly with chloroform and subsequently with chloroform/ethanol (985:15). The fractions which contain ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as the main component are combined and evaporated in vacuo. The residue is dissolved in ethanol and crystallised by the addition of diisopropyl ether. There is obtained ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 162°-164° C.
Name
ethyl α-amino-1,3,4,5-tetrahydro-4-methyl-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.10 g of ethyl α-amino-1,3,4,5-tetrahydro-4-methyl-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate are dissolved in 15 ml of toluene and treated with 1.0 ml of triethyl orthoformate. The mixture is heated to reflux for 50 minutes, subsequently cooled and evaporated in vacuo. The crystalline residue is suspended in 25 ml of ethyl acetate, filtered off and dried. There is obtained ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 165° C.
Name
ethyl α-amino-1,3,4,5-tetrahydro-4-methyl-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.1 g of ethyl α-amino-1,3,4,5-tetrahydro-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate are dissolved in 25 ml of ethyl acetate, treated with 3.1 ml (18.1 mmol) of N,N-dimethylformamide diethyl acetal and heated to boiling under reflux for 0.5 hour. After cooling, the separated material is filtered off under suction and recrystallised from ethanol. After chromatography of the mother liquor, there is obtained a second portion of ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of the same purity; melting point 166°-168° C.
Name
ethyl α-amino-1,3,4,5-tetrahydro-5-oxo-2H-1,4-benzodiazepin-2-ylidene-acetate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

70 mg (1.6 mmol) of sodium hydride (55 percent oil dispersion) are suspended in 5 ml of dry dimethylformamide and treated with 135 mg (0.5 mmol) of ethyl 5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. After completion of the gas evolution, 0.15 ml (2.3 mmol) of methyl iodide is added and the mixture is stirred at room temperature for 1 hour. The mixture is poured into ca 50 ml of water, neutralised with glacial acetic acid and extracted three times with ca 30 ml of chloroform each time. The combined chloroform phases are washed with ca 20 ml of water, dried over magnesium sulphate and evaporated. After column chromatography and recrystallisation from ethyl acetate, there is obtained ethyl 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate of melting point 166°-167° C.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
ethyl 5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 14-7437
Reactant of Route 2
Reactant of Route 2
Ro 14-7437
Reactant of Route 3
Reactant of Route 3
Ro 14-7437
Reactant of Route 4
Reactant of Route 4
Ro 14-7437
Reactant of Route 5
Ro 14-7437
Reactant of Route 6
Ro 14-7437

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.